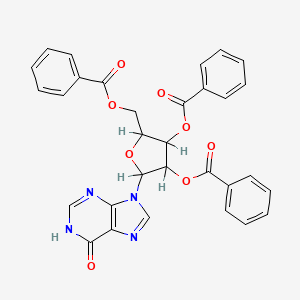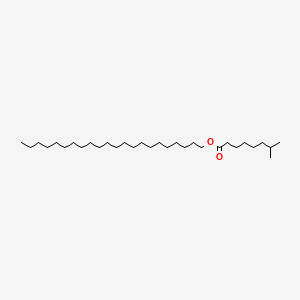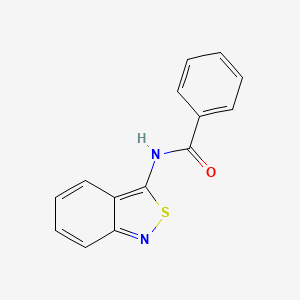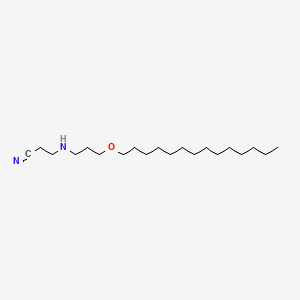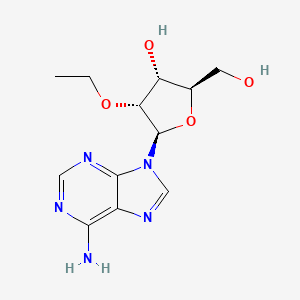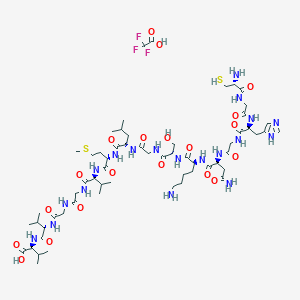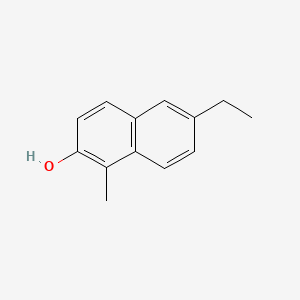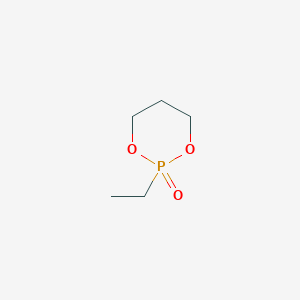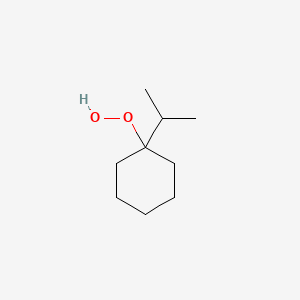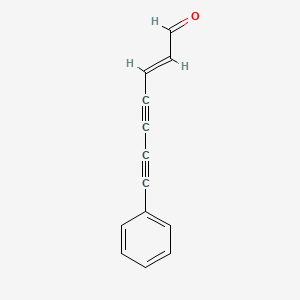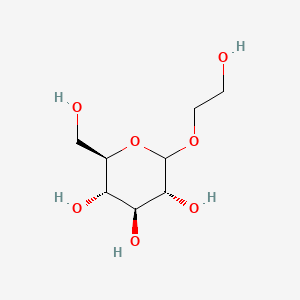
2-Hydroxyethyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl D-glucoside is a glucoside compound characterized by the presence of a hydroxyethyl group attached to the glucose molecule. It is known for its stability and diverse applications in various fields, including medicine, cosmetics, and food industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl D-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The reaction typically involves the use of glycosyltransferases, which facilitate the transfer of glucose to the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound often employs chemical synthesis methods. One common approach involves the reaction of glucose with ethylene oxide under controlled conditions to form the desired glucoside. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Applications De Recherche Scientifique
2-Hydroxyethyl D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its biocompatibility and stability. It is often used in drug formulations to enhance the solubility and bioavailability of active ingredients.
Industry: In the cosmetics industry, this compound is used as a moisturizing agent and stabilizer in various skincare products
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl D-glucoside involves its interaction with biological membranes and enzymes. The hydroxyethyl group allows the compound to form hydrogen bonds with various molecular targets, enhancing its stability and solubility. This interaction facilitates the delivery of active ingredients across biological membranes, making it an effective carrier in drug formulations .
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl-alpha-D-glucopyranoside: This compound is structurally similar but differs in the position of the hydroxyethyl group.
2-O-α-D-glucopyranosyl-L-ascorbic acid: Another glucoside compound with similar properties but different applications.
Uniqueness: 2-Hydroxyethyl D-glucoside is unique due to its specific hydroxyethyl group, which imparts distinct chemical and physical properties. Its stability and biocompatibility make it a valuable compound in various applications, particularly in the pharmaceutical and cosmetics industries .
Propriétés
Numéro CAS |
27214-61-5 |
|---|---|
Formule moléculaire |
C8H16O7 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-13H,1-3H2/t4-,5-,6+,7-,8?/m1/s1 |
Clé InChI |
SMORULFPMBCEPX-KEWYIRBNSA-N |
SMILES isomérique |
C(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
C(COC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


